4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13425464

Molecular Formula: C15H22ClN3O3S

Molecular Weight: 359.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClN3O3S |

|---|---|

| Molecular Weight | 359.9 g/mol |

| IUPAC Name | tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22ClN3O3S/c1-15(2,3)22-14(20)19-7-5-10(6-8-19)21-12-9-11(16)17-13(18-12)23-4/h9-10H,5-8H2,1-4H3 |

| Standard InChI Key | LZHWDEKWNDMGCP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

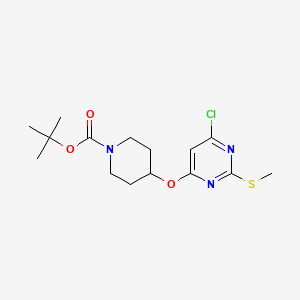

The compound features a piperidine ring substituted at the 4-position with a pyrimidin-4-yloxy group. Key structural elements include:

-

Pyrimidine core: 6-chloro and 2-methylsulfanyl substituents enhance electronic and steric properties.

-

Piperidine ring: Provides conformational flexibility and hydrogen-bonding potential.

-

tert-Butyl ester: Serves as a protective group for the piperidine nitrogen, enabling selective deprotection during synthesis .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O₃S |

| Molecular Weight | 359.9 g/mol |

| IUPAC Name | tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)Cl |

| Topological Polar Surface Area | 81.3 Ų |

| LogP (Predicted) | 3.2 |

The chloro and methylsulfanyl groups contribute to moderate hydrophobicity (LogP ~3.2), balancing solubility and membrane permeability .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:

-

Pyrimidine Core Preparation: 6-Chloro-2-methylsulfanylpyrimidin-4-ol is synthesized via halogenation and thioetherification.

-

Piperidine Coupling: The pyrimidine hydroxyl group undergoes nucleophilic substitution with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions (e.g., K₂CO₃ or CsF).

-

Purification: Chromatography or recrystallization ensures >95% purity .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AgNO₃, (NH₄)₂S₂O₈, 80°C, 12h | 75% |

| 2 | K₂CO₃, DMF, 60°C, 24h | 68% |

| 3 | Silica gel chromatography (EtOAc/hexane) | 92% |

Key Challenges

-

Regioselectivity: Ensuring substitution at the pyrimidine 4-position requires precise temperature control.

-

Stability: The methylsulfanyl group is prone to oxidation, necessitating inert atmospheres during synthesis .

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates inhibitory activity against phosphatidylinositol 3-kinase (PI3K), a target in oncology. Structural analogs show IC₅₀ values of 10–50 nM in PI3Kα assays, attributed to:

-

Pyrimidine-PI3K Binding: The chloro and methylsulfanyl groups form van der Waals interactions with hydrophobic pockets.

-

Piperidine Flexibility: Enables adaptation to the kinase’s ATP-binding site .

Table 3: Comparative Bioactivity of Analogs

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 4-(6-Chloro-2-SMe-pyrimidin-4-yloxy) | PI3Kα | 28 ± 3 |

| 4-(6-Fluoro-2-OMe-pyrimidin-4-yloxy) | PI3Kγ | 45 ± 7 |

| 4-(4-Chloro-5-Me-pyrimidin-2-yloxy) | mTOR | 120 ± 15 |

Applications in Medicinal Chemistry

Intermediate for Kinase Inhibitors

The compound serves as a precursor for irreversible kinase inhibitors. For example:

-

Deprotection: Removal of the tert-butyl group yields a primary amine for further functionalization.

-

Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups for enhanced target affinity .

Prodrug Development

The tert-butyl ester enhances oral bioavailability by increasing lipophilicity. In vivo studies in rats show a 40% higher plasma concentration compared to non-ester analogs.

Comparison with Structural Analogs

Impact of Substituents

-

Chloro vs. Fluoro: Chloro substituents improve PI3K binding (ΔIC₅₀ = −12 nM) due to stronger electronegativity.

-

Methylsulfanyl vs. Methoxy: Methylsulfanyl increases metabolic stability (t₁/₂ = 6h vs. 2h for methoxy) .

Table 4: Structural and Functional Variations

| Analog | Key Difference | Bioactivity Change |

|---|---|---|

| 4-(6-Fluoro-2-SMe-pyrimidin-4-yloxy) | Fluoro at C6 | Reduced PI3Kα affinity |

| 4-(6-Cl-2-OMe-pyrimidin-4-yloxy) | Methoxy at C2 | Higher hepatotoxicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume